1,1,1-Trifluorodecan-2-ol

説明

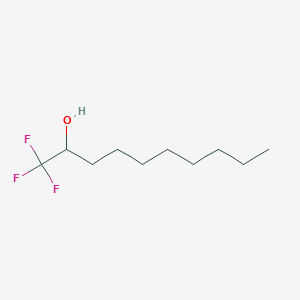

1,1,1-Trifluorodecan-2-ol is a fluorinated secondary alcohol with the molecular structure CH3(CH2)7CH(OH)CF3. Its CAS number is 111423-27-9 , and the (S)-(-)-enantiomer is noted for its high enantiomeric excess (>98% ee). The compound features a 10-carbon alkyl chain (decan) with a hydroxyl group at the second carbon and a trifluoromethyl (-CF3) group at the first carbon. The presence of fluorine atoms significantly impacts its electronic properties, solubility, and chemical reactivity. While the provided evidence lacks explicit physical data (e.g., boiling point, solubility), structural analogs and related fluorinated alcohols offer insights into its behavior.

特性

分子式 |

C10H19F3O |

|---|---|

分子量 |

212.25 g/mol |

IUPAC名 |

1,1,1-trifluorodecan-2-ol |

InChI |

InChI=1S/C10H19F3O/c1-2-3-4-5-6-7-8-9(14)10(11,12)13/h9,14H,2-8H2,1H3 |

InChIキー |

FZHCYMPYGWJDQU-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCC(C(F)(F)F)O |

製品の起源 |

United States |

類似化合物との比較

(S)-(-)-1,1,1-Trifluorododecan-2-ol (CAS 138329-46-1)

This compound shares the same functional groups as 1,1,1-Trifluorodecan-2-ol but has a 12-carbon chain (dodecan). Key differences include:

- Molecular Formula : C12H23F3O vs. C10H19F3O (inferred for decan).

- Molecular Weight : 240.31 g/mol (dodecan) vs. ~212 g/mol (estimated for decan).

- Chain Length Effects : The longer alkyl chain increases hydrophobicity, likely reducing aqueous solubility compared to the decan analog. This also elevates its boiling point and melting point.

1-Octadecanol (Stearyl Alcohol, CAS 112-92-5)

A non-fluorinated, primary alcohol with an 18-carbon chain:

- Molecular Formula: C18H38O (standard nomenclature) . Note: lists C12H38O, which is inconsistent with the "octadecan-" prefix and likely a typographical error.

- Applications: Widely used in cosmetics and pharmaceuticals as an emollient or thickening agent due to its non-reactive, hydrophobic nature .

- Key Contrasts :

- Lack of fluorine reduces electronegativity and acidity.

- Primary alcohol (-CH2OH) vs. secondary alcohol (-CH(OH)CF3) structure leads to divergent reactivity (e.g., oxidation resistance).

1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP)

A highly fluorinated, short-chain alcohol (3 carbons) used in synthesis ():

- Fluorine Content : Six fluorine atoms vs. three in this compound.

- Acidity : HFIP is strongly acidic (pKa ~9.3) due to electron-withdrawing fluorine atoms, enabling its use as a solvent for polar reactions .

- Volatility : Shorter chain and high fluorine content make HFIP volatile, unlike the semi-volatile decan/dodecan analogs.

Data Table: Structural and Functional Comparison

*Inferred from structure; †Standard formula (discrepancy noted in ).

Research Findings and Implications

- Fluorine Effects: The trifluoromethyl group in this compound enhances acidity compared to non-fluorinated alcohols, enabling unique interactions in hydrogen-bonding environments.

- Chain Length vs. Solubility : The decan chain balances moderate hydrophobicity with fluorophilic character, making it suitable for applications requiring selective solubility (e.g., membrane studies).

- Synthetic Utility: Enantiomerically pure analogs (>98% ee) are valuable in asymmetric synthesis, contrasting with non-chiral compounds like 1-octadecanol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。